

X-ray crystal structure of 4-Chloro-6-isopropylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-6-isopropylpyrimidin-2-amine

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A comparative analysis of **4-Chloro-6-isopropylpyrimidin-2-amine** derivatives and related compounds is presented for researchers, scientists, and professionals in drug development. This guide summarizes crystallographic data, experimental protocols for synthesis, and biological activities to provide a comprehensive overview of this class of compounds. While the specific X-ray crystal structure for **4-Chloro-6-isopropylpyrimidin-2-amine** is not publicly available, this guide leverages data from closely related analogs to offer valuable insights.

Crystallographic Data Comparison

The crystal structures of 4-Chloro-6-methoxypyrimidin-2-amine and 2-Chloro-6-methylpyrimidin-4-amine, close analogs of the target compound, have been determined. A summary of their key crystallographic parameters is provided in Table 1. This data is essential for understanding the solid-state conformation and packing of these pyrimidine derivatives, which can influence their physical properties and interactions with biological targets.

Table 1: Crystallographic Data for 4-Chloro-pyrimidin-2-amine Analogs

Parameter	4-Chloro-6-methoxypyrimidin-2-amine[1][2]	2-Chloro-6-methylpyrimidin-4-amine[3]
Chemical Formula	C ₅ H ₆ ClN ₃ O	C ₅ H ₆ ClN ₃
Molecular Weight	159.58	143.58
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 3.7683(2) Å, b = 16.4455(2) Å, c = 10.7867(2) Å, β = 94.550(1)°	a = 7.1256(8) Å, b = 7.8537(8) Å, c = 13.0769(15) Å, β = 115.678(1)°
Volume (Å ³)	666.36(4)	659.54(13)
Z	4	4
Temperature (K)	100	296
Radiation	Mo Kα	Mo Kα

Experimental Protocols

The synthesis of 4-Chloro-6-substituted-pyrimidin-2-amine derivatives typically involves nucleophilic substitution reactions on a dichloropyrimidine precursor. Below are generalized experimental protocols based on published literature.

General Synthesis of 2-amino-4-chloro-6-alkoxypyrimidines[4][5]

A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with an appropriate alkali metal alkoxide.

Procedure:

- 2-amino-4,6-dichloropyrimidine is suspended in a polar aprotic solvent (e.g., dimethylformamide, acetone).

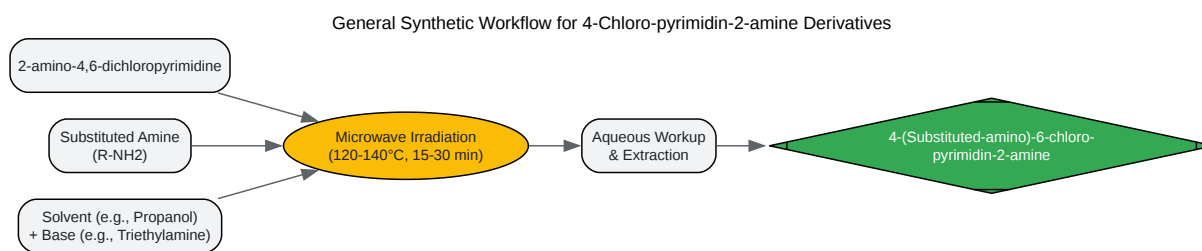
- An alkali metal alkoxide (e.g., sodium methoxide) solution is added dropwise at a controlled temperature (e.g., 17°C).
- The reaction mixture is stirred for a period, and the temperature may be raised to ensure completion (e.g., 30°C).
- Activated carbon can be added for decolorization.
- After filtration, water is added to the filtrate to precipitate the product.
- The product is collected by filtration and washed.

Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives[6][7]

Microwave-assisted synthesis offers a rapid and efficient alternative for generating libraries of pyrimidine derivatives.

Procedure:

- 2-amino-4-chloro-pyrimidine (2 mmol) is placed in a microwave reaction vial.
- Anhydrous propanol (1 mL) is added, and the mixture is stirred.
- The desired substituted amine (2 mmol) is added, followed by triethylamine (200 μ L).
- The reaction is carried out in a microwave reactor at 120–140°C for 15–30 minutes.
- After cooling, the precipitate is dispersed in saturated sodium bicarbonate solution.
- The product is extracted with ethyl acetate.



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Caption: Synthetic workflow for 4-substituted-pyrimidin-2-amine derivatives.

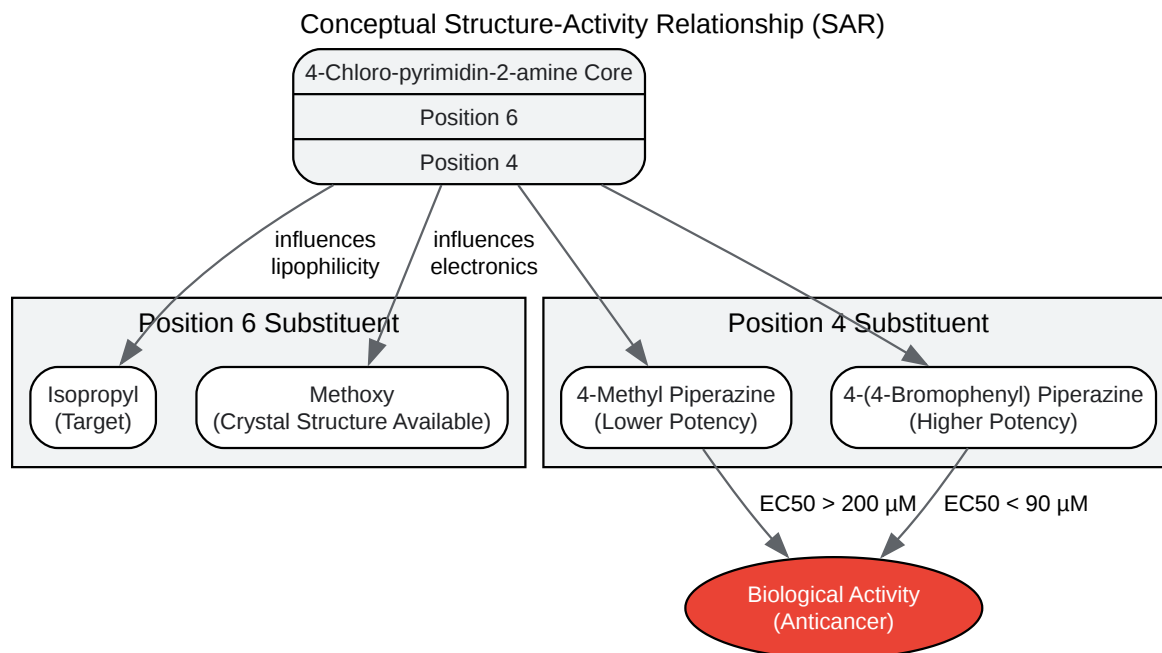
Biological Activity Comparison

Several 4-Chloro-6-substituted-pyrimidin-2-amine derivatives have been evaluated for their anticancer activity. The half-maximal effective concentration (EC₅₀) values against various cancer cell lines provide a quantitative measure of their potency. Table 2 summarizes the EC₅₀ values for a selection of these compounds.

Table 2: Anticancer Activity (EC₅₀) of 4-Chloro-6-substituted-pyrimidin-2-amine Derivatives

Derivative	Substitution at C4	Cell Line	EC ₅₀ (μM)[4][5]
1	4-methyl piperazine	HCT116	209.17 ± 1.23
MCF7	221.91 ± 1.37		
6	4-(4-bromophenyl) piperazine	HCT116	89.24 ± 1.36
MCF7	89.37 ± 1.17		

The data suggests that the nature of the substituent at the 4-position significantly influences the cytotoxic activity of these compounds.



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Caption: Structure-activity relationship of pyrimidine derivatives.

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